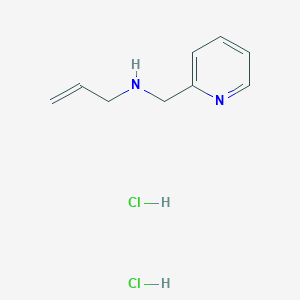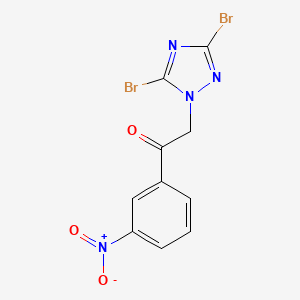![molecular formula C10H16ClNO B6362681 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-35-1](/img/structure/B6362681.png)
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.0920418 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, have been recognized for their diverse biological and pharmacological effects. These compounds exhibit significant antioxidant activity, along with antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. The study by M. Naveed et al. (2018) highlights CGA's role in modulating lipid metabolism and glucose, showcasing its potential in treating metabolic disorders such as diabetes and obesity. This suggests that derivatives of phenolic compounds, including 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride, could have similar therapeutic applications (Naveed et al., 2018).
Role in Flavor and Food Chemistry
Branched aldehydes, derived from amino acids, play a crucial role in food flavor, as reviewed by B. Smit et al. (2009). The study covers the production and breakdown pathways of these aldehydes, emphasizing the importance of understanding these compounds' generation for controlling food flavor. This research area might be relevant for structurally related compounds, including this compound, in understanding and manipulating flavor profiles in foods (Smit et al., 2009).
Environmental and Health Impacts
The environmental persistence and potential health impacts of phenolic esters, such as parabens, have been reviewed by Camille Haman et al. (2015). Despite their widespread use and biodegradability, these compounds are ubiquitous in surface waters and sediments, indicating continuous environmental exposure. The study sheds light on the need for further research on the environmental fate and health effects of phenolic compounds and their derivatives, which could extend to compounds like this compound (Haman et al., 2015).
Antimicrobial Properties
The review by D. Raafat and H. Sahl (2009) on chitosan, a natural aminopolysaccharide, highlights its antimicrobial potential. Given the structural similarities and functional groups present in phenolic compounds, research on chitosan's antimicrobial mechanisms may offer insights into the antimicrobial applications of this compound and its derivatives (Raafat & Sahl, 2009).
Mecanismo De Acción
Mode of Action
Similar compounds have been used in the synthesis of antidepressant molecules . These molecules typically work by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Based on its potential role in the synthesis of antidepressants , it may be involved in the modulation of monoaminergic systems, including the noradrenergic, dopaminergic, and serotonergic pathways .
Result of Action
If it is indeed involved in the synthesis of antidepressants , it may contribute to alleviating symptoms of depression by modulating neurotransmitter levels in the brain .
Propiedades
IUPAC Name |
3-[(propan-2-ylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-4-3-5-10(12)6-9;/h3-6,8,11-12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXHCPLGOMWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
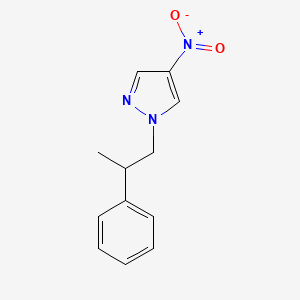

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)
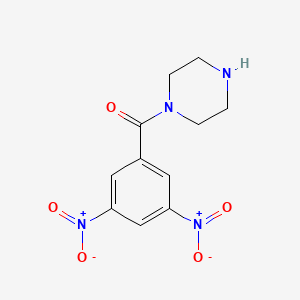
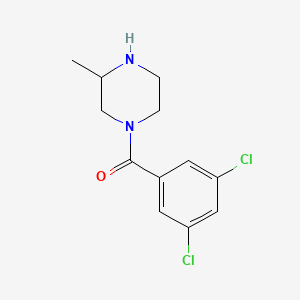

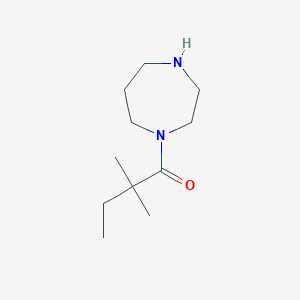
![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)
![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

amine hydrochloride](/img/structure/B6362665.png)
